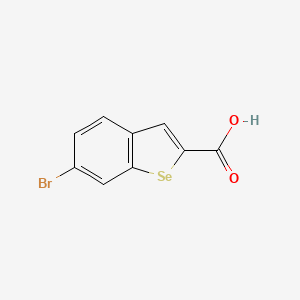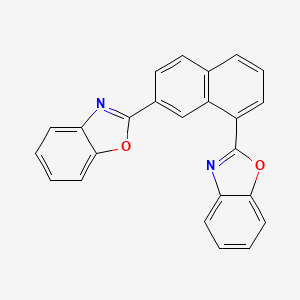
2,2'-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is an organic compound with the molecular formula C24H14N2O2. It is known for its applications as a fluorescent brightener, particularly in the textile and paper industries. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of whiteness in materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) typically involves the condensation of naphthalene derivatives with benzoxazole derivatives. One common method includes the reaction of 1,7-diaminonaphthalene with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the final product.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring and optimization to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples for fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used as a fluorescent brightener in textiles, paper, and detergents.
Mécanisme D'action
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) involves the absorption of ultraviolet light and subsequent emission of visible blue light. This process is facilitated by the conjugated system of double bonds in the molecule, which allows for efficient energy transfer. The emitted light enhances the appearance of whiteness in materials by compensating for yellowish tones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-1,8-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-2,3-diyl)bis(1,3-benzoxazole)
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is unique due to its specific structural arrangement, which provides optimal fluorescent properties. Compared to its analogs, it offers superior stability and brightness, making it highly effective as a fluorescent brightener in various applications.
Propriétés
Numéro CAS |
65475-16-3 |
|---|---|
Formule moléculaire |
C24H14N2O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[7-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H14N2O2/c1-3-10-21-19(8-1)25-23(27-21)16-13-12-15-6-5-7-17(18(15)14-16)24-26-20-9-2-4-11-22(20)28-24/h1-14H |
Clé InChI |
NLCDALPOXQSMFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC=C4C5=NC6=CC=CC=C6O5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


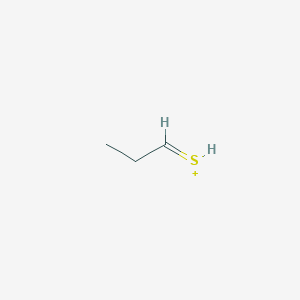
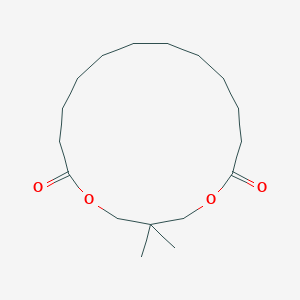
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
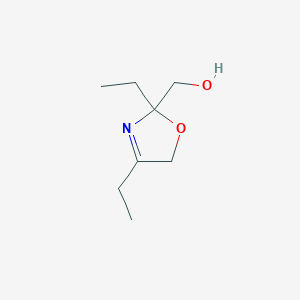
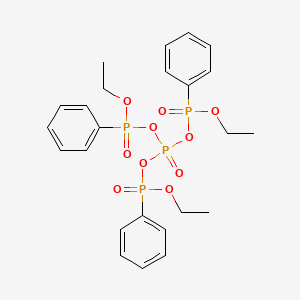


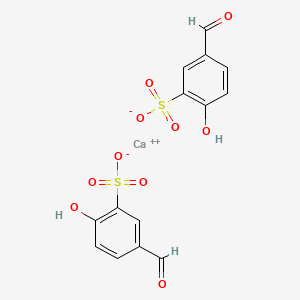
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
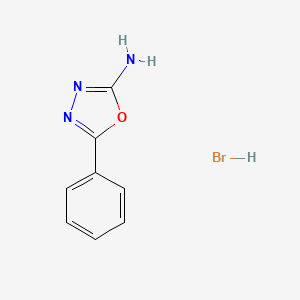

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

